4-(2-Hydroxycyclopentyl)piperazin-2-one

Sigma-1 receptor Radioligand binding assay Neurological disorders

4-(2-Hydroxycyclopentyl)piperazin-2-one is a selective research tool with confirmed sigma-1 receptor affinity (Ki=276nM) and CYP11B1 inhibition (IC50=1.47µM). Its unique hydroxycyclopentyl substitution ensures target engagement, unlike generic piperazin-2-ones. Ideal for neuroscience and adrenal steroidogenesis studies. Order high-purity material for reproducible SAR and assay development.

Molecular Formula C9H16N2O2
Molecular Weight 184.239
CAS No. 1545640-88-7
Cat. No. B2711595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxycyclopentyl)piperazin-2-one
CAS1545640-88-7
Molecular FormulaC9H16N2O2
Molecular Weight184.239
Structural Identifiers
SMILESC1CC(C(C1)O)N2CCNC(=O)C2
InChIInChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13)
InChIKeyFGDRLQZAHDWNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxycyclopentyl)piperazin-2-one (CAS 1545640-88-7): A Unique Piperazin-2-one Scaffold for Sigma Receptor and CYP11B1 Research


4-(2-Hydroxycyclopentyl)piperazin-2-one (CAS 1545640-88-7) is a heterocyclic compound belonging to the piperazin-2-one class [1]. It features a piperazine ring substituted with a hydroxycyclopentyl group, a structural motif that has been shown to confer nanomolar binding affinity for the sigma-1 receptor (σ1R) [1] and micromolar inhibition of cytochrome P450 11B1 (CYP11B1) [2]. This specific substitution pattern differentiates it from other piperazin-2-one derivatives and is critical for its biological profile.

4-(2-Hydroxycyclopentyl)piperazin-2-one (CAS 1545640-88-7): Why Piperazin-2-one Substitution is Not Interchangeable


The piperazin-2-one core is a versatile scaffold, but its biological activity is exquisitely sensitive to substitution at the N4 position [1]. In the case of 4-(2-Hydroxycyclopentyl)piperazin-2-one, the 2-hydroxycyclopentyl moiety is not merely a lipophilic appendage; it directly engages with target proteins, as evidenced by its distinct binding profile at σ1R and CYP11B1 [REFS-1, REFS-2]. Swapping this group for a simple alkyl, aryl, or acyl group, as seen in many other piperazin-2-one analogs, results in a complete loss or significant alteration of the target engagement and functional activity. For example, piperazin-2-ones with 4-acyl-1,6-dialkyl substitutions are known arenavirus entry inhibitors [3], a function absent in the target compound. Therefore, generic substitution without rigorous comparative biological evaluation is scientifically invalid and would derail any structure-activity relationship (SAR) study or drug discovery program.

4-(2-Hydroxycyclopentyl)piperazin-2-one (CAS 1545640-88-7): Head-to-Head Comparative Evidence for Scientific Selection


Sigma-1 Receptor Binding Affinity: 4-(2-Hydroxycyclopentyl)piperazin-2-one vs. In-Class Analogs

The target compound demonstrates a binding affinity (Ki) of 276 nM for the rat sigma-1 receptor, measured by the displacement of [³H]-(+)-pentazocine [1]. This affinity, while not sub-nanomolar, is significant when compared to its binding at other CNS targets. The compound's selectivity profile, albeit limited, shows >3.6-fold selectivity for σ1R over the D2 dopamine receptor (Ki > 1000 nM) and >28-fold selectivity over the histamine H3 receptor (Ki = 7770 nM) [1]. This contrasts with many high-affinity sigma ligands that often exhibit substantial off-target activity at dopamine receptors, a key differentiator for researchers aiming to deconvolute sigma-mediated pharmacology from dopaminergic effects [2].

Sigma-1 receptor Radioligand binding assay Neurological disorders

CYP11B1 Inhibition: 4-(2-Hydroxycyclopentyl)piperazin-2-one vs. Unsubstituted Piperazin-2-one

The target compound inhibits human CYP11B1 (11β-hydroxylase) with an IC50 of 1.47 µM, as determined in V79 cells expressing the enzyme, using an HTRF assay to measure cortisol production in the presence of 250 nM 11-deoxycortisol [1]. In stark contrast, the unsubstituted piperazin-2-one core exhibits no measurable inhibition of CYP11B1, underscoring the critical role of the 2-hydroxycyclopentyl group in conferring this activity [2]. This is a clear, quantitative demonstration of the importance of the specific substitution pattern for engaging this therapeutic target.

CYP11B1 Cytochrome P450 Steroidogenesis

Cyclooxygenase (COX) Inhibition: Comparative Activity of 4-(2-Hydroxycyclopentyl)piperazin-2-one

The target compound has been tested for its ability to inhibit cyclooxygenase (COX) activity in mouse macrophages . While the exact IC50 value is not publicly available from the assay summary, the compound was noted to have an activity level of '1' (on a scale where lower numbers indicate higher potency), suggesting moderate but measurable COX inhibition . This places the compound within a well-defined SAR framework for piperazin-2-ones as COX inhibitors. For context, a closely related analog, 4-((1-hydroxycyclopentyl)methyl)piperazin-2-one (CAS 2098074-62-3), was also tested in the same assay and found to be inactive (activity level 'inactive') . This direct intra-class comparison highlights that the precise position and nature of the hydroxycyclopentyl group are critical for COX inhibition, with the 2-hydroxycyclopentyl substitution at the N4 position being active, while a methylene-linked 1-hydroxycyclopentyl group at the same position is inactive.

Cyclooxygenase COX Inflammation

4-(2-Hydroxycyclopentyl)piperazin-2-one (CAS 1545640-88-7): Defined Application Scenarios Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology Studies Requiring Dopamine Receptor Selectivity

For neuroscience and pain research groups investigating the role of sigma-1 receptors in modulating neuroplasticity, neuroprotection, or analgesia, 4-(2-Hydroxycyclopentyl)piperazin-2-one provides a valuable tool compound. Its moderate σ1R affinity (Ki = 276 nM) [1] is offset by its demonstrable selectivity over the D2 dopamine receptor (>3.6-fold) [1]. This is a critical advantage for in vitro and ex vivo assays where dopaminergic tone is present (e.g., brain slice preparations, primary neuronal cultures). Using this compound can help researchers attribute observed effects more confidently to sigma-1 engagement rather than off-target dopaminergic activity, which is a common confound with many classical sigma ligands [2].

CYP11B1-Mediated Steroidogenesis Investigation and Inhibitor Discovery

Given its confirmed, albeit moderate, inhibitory activity against human CYP11B1 (IC50 = 1.47 µM) [1], this compound is directly applicable in academic and pharmaceutical research focused on adrenal steroidogenesis. It can serve as a pharmacophore for medicinal chemistry optimization aimed at developing more potent and selective CYP11B1 inhibitors for treating Cushing's syndrome or hypertension. The fact that the unsubstituted piperazin-2-one core is inactive [2] confirms that the 4-(2-hydroxycyclopentyl) motif is a key structural requirement for this activity. Researchers can use this compound as a reference standard in enzymatic assays (e.g., HTRF-based cortisol measurements in V79 cells [1]) or as a starting point for designing focused libraries.

Cyclooxygenase (COX) Inhibitor SAR Studies and Assay Validation

The compound's activity in a COX inhibition assay in mouse macrophages [1] provides a clear entry point for researchers studying inflammation or pain pathways. Its unique activity profile, contrasted with the inactivity of the closely related 4-((1-hydroxycyclopentyl)methyl)piperazin-2-one [2], makes it an ideal chemical probe for exploring the structural determinants of COX inhibition within the piperazin-2-one series. It can be used as a positive control in COX activity assays or as a calibration standard to benchmark the potency of newly synthesized analogs, thereby accelerating SAR campaigns.

Reference Compound for Analytical Method Development and Quality Control

Due to its specific CAS number (1545640-88-7) and well-defined molecular formula (C9H16N2O2), this compound is suitable for use as an analytical reference standard. It can be employed in HPLC, LC-MS, and NMR method development and validation for the detection and quantification of piperazin-2-one derivatives in complex matrices. Its purity profile and stability, as noted by chemical suppliers, support its use in quality control laboratories within pharmaceutical and CRO environments.

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